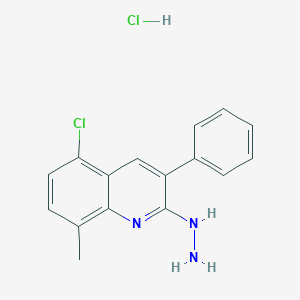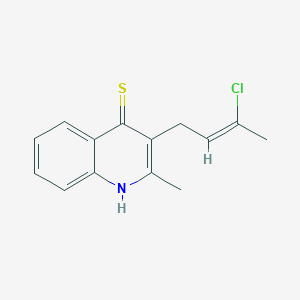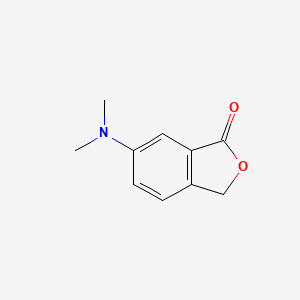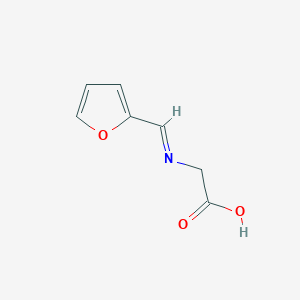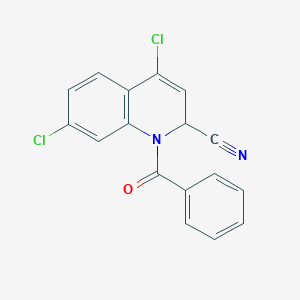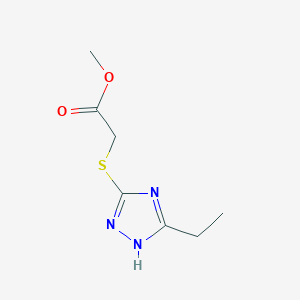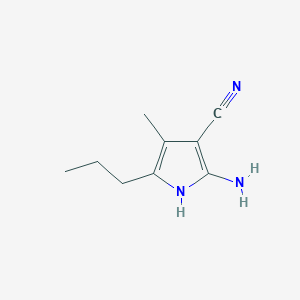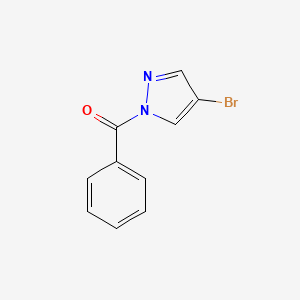
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: is a chemical compound that features a pyrazole ring substituted with a bromine atom and a phenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the reaction of 4-bromo-1H-pyrazole with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products:
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The exact mechanism of action of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is not well-defined. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Comparison:
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has an additional hydroxyl group, which may enhance its reactivity and biological activity.
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone: The presence of methyl groups can influence the compound’s steric and electronic properties, potentially altering its reactivity and interactions.
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone: The amino group introduces additional sites for hydrogen bonding and can affect the compound’s solubility and biological activity.
Uniqueness: (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and phenyl group contribute to its versatility in synthetic and research applications.
Eigenschaften
CAS-Nummer |
116228-39-8 |
|---|---|
Molekularformel |
C10H7BrN2O |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
(4-bromopyrazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
HLUXTGXWCAZAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


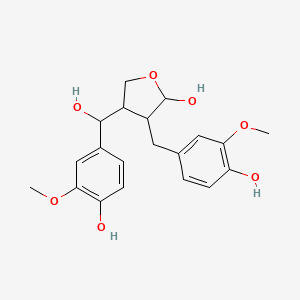
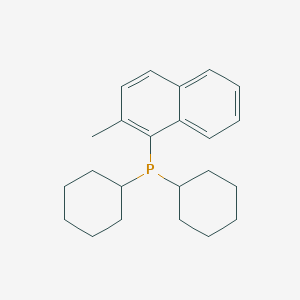
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
